methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate
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Description
Methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H20N4O5S2 and its molecular weight is 484.55. The purity is usually 95%.
BenchChem offers high-quality methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indole Derivatives and Their Biological Significance
Indoles are a significant class of heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological properties. The investigation of novel methods for synthesizing indole derivatives has garnered attention within the chemical community .
Antiproliferative and Antiviral Activities
One area of interest is the synthesis and evaluation of indole derivatives for their antiproliferative and antiviral properties. For instance, pyrimidine-derived indole ribonucleosides have been synthesized and tested for in vitro antiproliferative activity against cancer cells and antiviral effects .
Azepinoindoles as Potential Bioactive Compounds
Azepinoindoles, which contain an indole moiety, have attracted attention due to their potential biological activities. Researchers have explored the synthesis of azepinoindoles from indole precursors, highlighting their potential as bioactive compounds .
Indole-Based Triazoles as Biologically Active Molecules
The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols yields 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols. These compounds show promise as biologically active molecules .
Cancer Treatment and Microbial Inhibition
Indole derivatives have been investigated for their potential in cancer treatment. Their ability to inhibit cancer cell growth and target specific pathways makes them valuable candidates for drug development. Additionally, indoles exhibit antimicrobial properties, making them relevant for combating infections .
Other Applications
Beyond the mentioned areas, indole derivatives may find applications in diverse fields, including neurobiology, inflammation, and enzyme inhibition. Researchers continue to explore their potential in drug discovery and therapeutic interventions .
properties
IUPAC Name |
methyl 2-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-3-26-17-11-7-5-9-15(17)20-18(33(26,29)30)12-23-22(25-20)32-13-19(27)24-16-10-6-4-8-14(16)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIOVDVYDVLIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.